molecular formula C22H20N2OS B14800812 (2E)-N-[benzyl(methyl)carbamothioyl]-3-(naphthalen-1-yl)prop-2-enamide

(2E)-N-[benzyl(methyl)carbamothioyl]-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B14800812
M. Wt: 360.5 g/mol
InChI Key: VSCFWCOGWBJNHR-CCEZHUSRSA-N
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Description

N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-naphthyl)acrylamide is a complex organic compound with a unique structure that combines a benzyl group, a naphthyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-naphthyl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with methyl isothiocyanate to form the benzyl(methyl)amino carbonothioyl intermediate. This intermediate is then reacted with 3-(1-naphthyl)acrylamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-naphthyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or naphthyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-naphthyl)acrylamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-naphthyl)acrylamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[benzyl(methyl)amino]carbonothioyl}-3-(2-naphthyl)acrylamide
  • N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-phenyl)acrylamide

Uniqueness

N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-naphthyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

(E)-N-[benzyl(methyl)carbamothioyl]-3-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C22H20N2OS/c1-24(16-17-8-3-2-4-9-17)22(26)23-21(25)15-14-19-12-7-11-18-10-5-6-13-20(18)19/h2-15H,16H2,1H3,(H,23,25,26)/b15-14+

InChI Key

VSCFWCOGWBJNHR-CCEZHUSRSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=S)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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